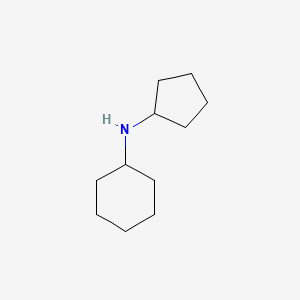

![molecular formula C14H11ClN2O B2792928 3-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine CAS No. 138023-10-6](/img/structure/B2792928.png)

3-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

Descripción general

Descripción

Imidazo[1,2-a]pyridines are a class of fused bicyclic 5–6 heterocycles . They have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity . This includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized .

Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Chemical Reactions Analysis

The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine” are described as follows: It is a white solid with a melting point of 136–137 °C . The IR (cm –1 ) is: n 2988, 1607, 1547, 1479, 1365, 1281, 1242, 1172, 1107, 1025, 924, 836, 741, 629, 531 .Aplicaciones Científicas De Investigación

Crystal Structure Analysis

- The crystal structure of imidazo[1,2-a]pyridine derivatives, including one with a 4-methoxyphenyl ring, has been extensively analyzed. These analyses provide crucial insights into the molecular configuration and interactions of these compounds (Dhanalakshmi et al., 2018).

Synthesis Processes

- Research has focused on synthesizing various imidazo[1,2-a]pyridines and exploring their rearrangements to create different molecular structures. This includes studies on how the 4-methoxyphenyl group affects the synthesis and final product (Khalafy et al., 2002); (Azimi & Majidi, 2014).

Biological Activity Studies

- Some imidazo[1,2-a]pyridines have been synthesized to explore their potential as antiulcer agents. However, not all compounds in this category demonstrated significant antisecretory activity in tests (Starrett et al., 1989).

- Another study focused on selenylated imidazo[1,2-a]pyridines, examining their effect against breast cancer cells. This study highlighted the potential of these compounds as antiproliferative agents in cancer treatment (Almeida et al., 2018).

Imaging and Tracer Studies

- Imidazo[1,2-a]pyridines have been synthesized as potential probes for the study of peripheral benzodiazepine receptors using SPECT imaging. This highlights their application in neurobiological and medical imaging (Katsifis et al., 2000).

Optical and Fluorescent Properties

- Research on the optical properties of imidazo[1,2-a]pyridine derivatives indicates their potential use in fluorescent materials and sensors. The studies explore how different substitutions, including 4-methoxyphenyl, influence these properties (Volpi et al., 2017); (Velázquez-Olvera et al., 2012).

Chemical Detoxification Studies

- A study on the synthesis of selenoester derivatives of imidazo[1,2-a]pyridine revealed their potential application in the chemical detoxification of hazardous substances like mercury chloride (Sharma et al., 2018).

Mecanismo De Acción

Target of Action

Imidazo[1,2-a]pyridines, the core structure of this compound, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been used in the development of various drugs, indicating that they can interact with a wide range of biological targets .

Mode of Action

Imidazo[1,2-a]pyridines are known to undergo various chemical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis . These reactions can lead to the functionalization of the imidazo[1,2-a]pyridine scaffold, potentially altering its interaction with biological targets .

Biochemical Pathways

Imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . This suggests that they may interact with and influence multiple biochemical pathways.

Result of Action

Certain imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) . This suggests that 3-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine could potentially have similar effects, depending on its specific targets and mode of action.

Propiedades

IUPAC Name |

3-chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O/c1-18-11-7-5-10(6-8-11)13-14(15)17-9-3-2-4-12(17)16-13/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKIYOGUMCXKKRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601325661 | |

| Record name | 3-chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601325661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666213 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

138023-10-6 | |

| Record name | 3-chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601325661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

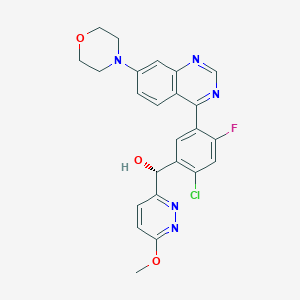

![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((5-chloro-2-methylphenyl)amino)acrylonitrile](/img/structure/B2792845.png)

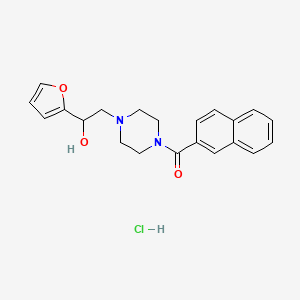

![3-(3-chlorobenzyl)-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2792849.png)

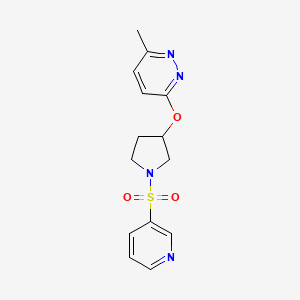

![(Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enamide](/img/structure/B2792851.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2792857.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2792859.png)

![ethyl 2-(2-((4-(4-fluorophenyl)-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2792861.png)

![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide](/img/structure/B2792863.png)

![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4-phenylthiazole-5-carboxylate](/img/structure/B2792864.png)

![2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2792865.png)

![2-(1-Phenylethyl)-2-azaspiro[3.3]heptane hydrobromide](/img/structure/B2792867.png)